molecular formula C15H14O3 B13886552 Benzyl 4-(hydroxymethyl)benzoate

Benzyl 4-(hydroxymethyl)benzoate

Cat. No.: B13886552
M. Wt: 242.27 g/mol
InChI Key: UARNXVXYUDWGBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(hydroxymethyl)benzoate is a benzoic acid derivative featuring a benzyl ester group at the carboxyl position and a hydroxymethyl (–CH₂OH) substituent at the para position of the aromatic ring. These typically involve nucleophilic substitutions, esterifications, or reductions (e.g., NaBH₄-mediated aldehyde-to-hydroxymethyl conversion) .

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

benzyl 4-(hydroxymethyl)benzoate

InChI

InChI=1S/C15H14O3/c16-10-12-6-8-14(9-7-12)15(17)18-11-13-4-2-1-3-5-13/h1-9,16H,10-11H2

InChI Key

UARNXVXYUDWGBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 4-(hydroxymethyl)benzoate can be synthesized through the esterification of 4-(hydroxymethyl)benzoic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been reported, which can significantly reduce reaction times and improve product purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Benzyl 4-(hydroxymethyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-(hydroxymethyl)benzoate involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes or as a modulator of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of Benzyl 4-(Hydroxymethyl)benzoate and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₁₅H₁₄O₄ 258.27 (estimated) 4-CH₂OH, benzyl ester Expected moderate polarity; solubility in organic solvents (e.g., THF, DCM)
Benzyl 4-hydroxybenzoate C₁₄H₁₂O₃ 228.24 4-OH, benzyl ester Lower polarity vs. hydroxymethyl derivative; mp ~110–115°C
Benzyl benzoate C₁₄H₁₂O₂ 212.24 Benzyl ester (no substituent) Low viscosity (3.8 mPa·s at 25°C), high flash point (~147°C)
Methyl 4-hydroxybenzoate C₈H₈O₃ 152.15 4-OH, methyl ester Higher water solubility; used as preservative (E218)
Ethyl 4-hydroxybenzoate C₉H₁₀O₃ 166.18 4-OH, ethyl ester Intermediate lipophilicity; antimicrobial activity

Key Observations :

  • Polarity : The hydroxymethyl group in this compound increases polarity compared to benzyl benzoate but less than hydroxylated analogues (e.g., benzyl 4-hydroxybenzoate).
  • Solubility : Benzyl benzoate’s low viscosity and high lipophilicity make it suitable as a dielectric liquid , whereas methyl/ethyl hydroxybenzoates exhibit higher aqueous solubility for preservative applications .

Key Observations :

  • Hydroxymethyl derivatives often require additional protection/deprotection steps (e.g., phosphorylation ) due to the reactivity of the –CH₂OH group.
  • Simpler esters (e.g., benzyl/methyl 4-hydroxybenzoate) are synthesized via straightforward esterifications, avoiding complex purification .

Stability Considerations :

  • Hydroxymethyl-containing compounds may exhibit lower thermal stability compared to non-hydroxylated analogues.
  • Benzyl esters generally show higher hydrolytic stability than methyl/ethyl esters under acidic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.